![molecular formula C11H22O6 B14350847 Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol CAS No. 92412-64-1](/img/structure/B14350847.png)
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol is a chemical compound that belongs to the class of organic compounds known as ethers. It is characterized by the presence of an acetic acid group and a complex ether chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol typically involves the reaction of acetic acid with 2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The raw materials, acetic acid and 2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biological processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;2-[2-(2-methoxyethoxy)ethoxy]ethanol
- Acetic acid;2-[2-(2-butoxyethoxy)ethoxy]ethanol
Uniqueness
Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol is unique due to its specific ether chain structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and solubility characteristics, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
92412-64-1 |
|---|---|
Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C9H18O4.C2H4O2/c1-2-4-11-6-8-13-9-7-12-5-3-10;1-2(3)4/h2,10H,1,3-9H2;1H3,(H,3,4) |
InChI Key |
LBWFCNKZUZHWQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


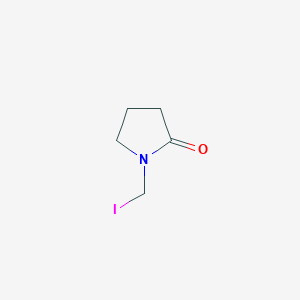
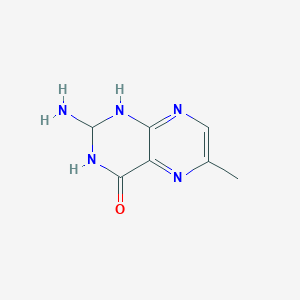
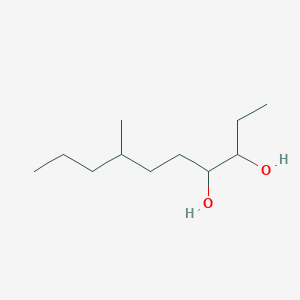
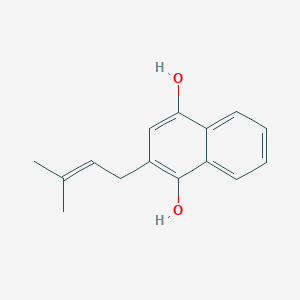
![4-[(2-Bromophenyl)sulfanyl]-N~1~,N~1~-dimethylbenzene-1,3-diamine](/img/structure/B14350800.png)
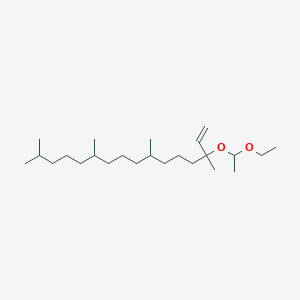
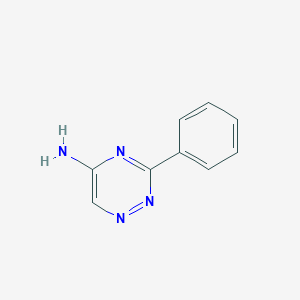
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
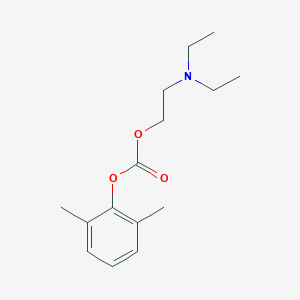
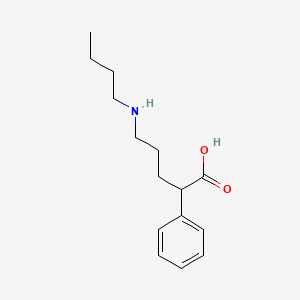
![4-Ethyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14350842.png)

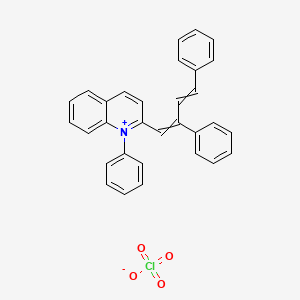
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)
